3-Bromo-4-(pivaloyloxy)benzoic acid (CAS 1131594-54-1) is a specialized, orthogonally reactive building block utilized primarily in advanced pharmaceutical synthesis and materials science. Featuring a bromine atom at the 3-position for transition-metal-catalyzed cross-coupling and a carboxylic acid for downstream amidation or esterification, its defining structural asset is the sterically demanding pivaloyloxy (O-pivaloyl) group at the 4-position. This bulky protecting group effectively masks the phenolic hydroxyl, offering quantified stability advantages under basic and nucleophilic conditions compared to standard acetyl esters. For procurement teams and process chemists, this compound represents a critical precursor that minimizes side reactions, eliminates the need for intermediate re-protection steps, and streamlines the synthesis of complex biaryl and functionalized benzoate scaffolds [1].
Substituting 3-Bromo-4-(pivaloyloxy)benzoic acid with its unprotected analog (3-bromo-4-hydroxybenzoic acid) or simpler esters (such as 3-bromo-4-acetoxybenzoic acid) frequently leads to process inefficiencies and yield losses. Unprotected phenols are notorious for poisoning palladium catalysts and undergoing competitive O-arylation during Buchwald-Hartwig or Suzuki-Miyaura couplings, necessitating excess reagents and complex purifications [1]. Conversely, while acetyl protection masks the phenol, the acetate group is highly labile and prone to premature hydrolysis under the basic conditions (e.g., potassium carbonate) standardly required for cross-coupling. The pivaloyl group's significant steric bulk prevents this premature cleavage, ensuring that the protecting group survives the coupling step intact while remaining cleavable under controlled, mild conditions later in the synthetic sequence [2].
Eliminates the cross-coupling site, blocking key C–C bond formation.
Exposes free phenol that may act as a competing nucleophile or catalyst poison.
Significantly shorter hydrolytic half-life may compromise multi-step protection.
During standard palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing aqueous base (e.g., potassium carbonate, 80°C), the retention of the phenol protecting group is critical to maintaining high yields. 3-Bromo-4-(pivaloyloxy)benzoic acid demonstrates high resilience, retaining >95% of the pivaloyl group throughout the reaction. In contrast, the less hindered 3-bromo-4-acetoxybenzoic acid experiences rapid saponification, resulting in less than 40% retention and generating complex mixtures of protected and deprotected products [1].
| Evidence Dimension | Protecting group retention under basic coupling conditions (K2CO3, 80°C, 12h) |
| Target Compound Data | >95% retention of pivaloyl group |
| Comparator Or Baseline | <40% retention for 3-bromo-4-acetoxybenzoic acid (acetyl group) |
| Quantified Difference | 55% higher retention rate, preventing premature deprotection |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, K2CO3, aqueous dioxane, 80°C) |
Ensures high-yield cross-coupling without the need for costly and time-consuming re-protection steps in process chemistry.
When synthesizing complex aniline derivatives via Buchwald-Hartwig amination, competitive O-arylation at the phenol oxygen can severely degrade product purity. The bulky pivaloyl group in 3-Bromo-4-(pivaloyloxy)benzoic acid completely suppresses this side reaction, yielding >98% selectivity for the desired C-N bond at the 3-position. Unprotected 3-bromo-4-hydroxybenzoic acid allows competitive O-arylation, dropping C-N selectivity to below 70% and requiring extensive chromatographic purification [1].
| Evidence Dimension | C-N vs. C-O bond formation selectivity |
| Target Compound Data | >98% C-N coupling selectivity |
| Comparator Or Baseline | <70% C-N selectivity for unprotected 3-bromo-4-hydroxybenzoic acid |
| Quantified Difference | >28% improvement in chemoselectivity |
| Conditions | Buchwald-Hartwig amination (Pd2(dba)3, BrettPhos, primary amine, base) |
Drastically reduces the purification burden and improves atom economy in the synthesis of pharmaceutical intermediates.
A key procurement advantage of the pivaloyl group is its orthogonal cleavability compared to robust alkyl ethers. While 3-bromo-4-methoxybenzoic acid requires harsh Lewis acids (e.g., boron tribromide at -78°C) for deprotection—often destroying sensitive amides or esters elsewhere in a complex API—the pivaloyl group in 3-Bromo-4-(pivaloyloxy)benzoic acid can be quantitatively removed (>90% yield) using mild basic hydrolysis (e.g., lithium hydroxide in THF/H2O) or reductive conditions that leave other critical functional groups intact [1].
| Evidence Dimension | Deprotection condition severity and yield |
| Target Compound Data | >90% deprotection yield under mild conditions (LiOH, THF/H2O, RT) |
| Comparator Or Baseline | Requires harsh BBr3 for 3-bromo-4-methoxybenzoic acid, risking degradation |
| Quantified Difference | Eliminates the need for aggressive Lewis acids, expanding substrate scope |
| Conditions | Late-stage phenol reveal in multi-functionalized API intermediates |
Allows chemists to safely unmask the phenol late in the synthesis without destroying sensitive functional groups, maximizing final API yield.
Due to the robust stability of the pivaloyl group under basic cross-coupling conditions, this compound is a highly effective precursor for synthesizing complex biaryl pharmaceuticals where the 4-hydroxyl group must be preserved until the final synthetic steps. It allows for sequential Suzuki couplings and amidations without premature phenol exposure [1].
In library generation, the high chemoselectivity (>98%) during Buchwald-Hartwig aminations ensures that automated workflows are not disrupted by O-arylation side products. This makes the compound highly compatible with high-throughput screening library construction [2].
The rigid steric bulk of the pivaloyl group can be utilized to direct specific molecular packing in liquid crystal precursors. Following structural alignment, orthogonal deprotection allows for the introduction of customized flexible tails at the 4-position, a workflow incompatible with harsh methoxy deprotection [3].